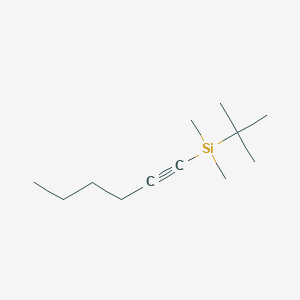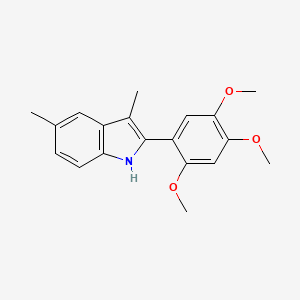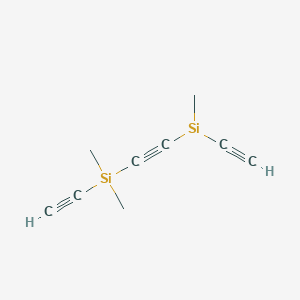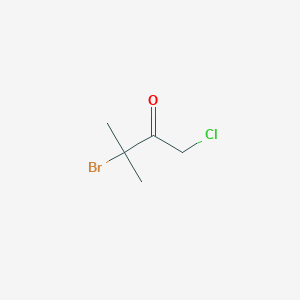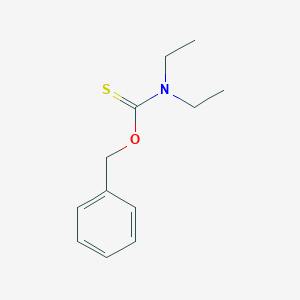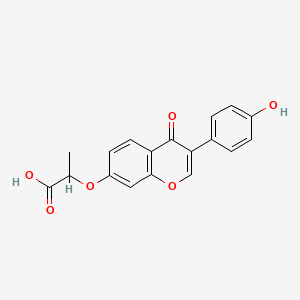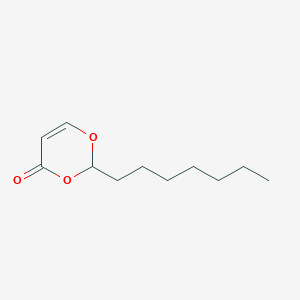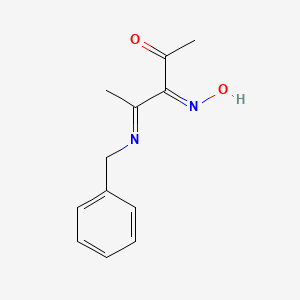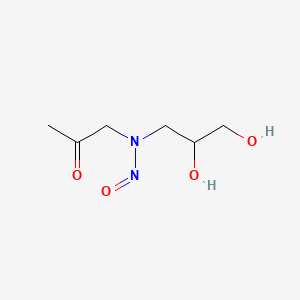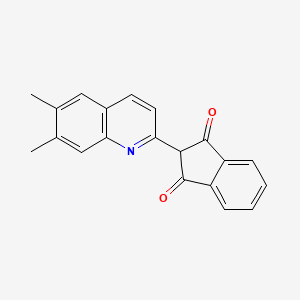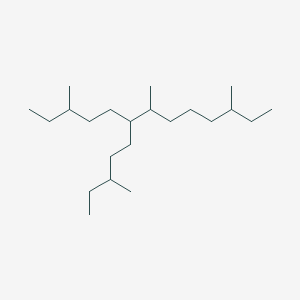
3,7,11-Trimethyl-6-(3-methylpentyl)tridecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7,11-Trimethyl-6-(3-methylpentyl)tridecane is a hydrocarbon compound with the molecular formula C22H46 . It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is known for its unique structural properties and is often studied in the context of organic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyl-6-(3-methylpentyl)tridecane typically involves the alkylation of smaller hydrocarbons. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This process allows for the efficient production of the compound on a large scale, ensuring high purity and yield.
化学反应分析
Types of Reactions
3,7,11-Trimethyl-6-(3-methylpentyl)tridecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: The addition of hydrogen or the removal of oxygen, typically leading to the formation of alkanes or alkenes.
Substitution: A reaction where one atom or group of atoms in the molecule is replaced by another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is usually carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium) are commonly used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine, with ultraviolet light or heat as catalysts.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Halogenated hydrocarbons.
科学研究应用
3,7,11-Trimethyl-6-(3-methylpentyl)tridecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Biology: Researchers investigate its role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of lubricants, plasticizers, and other industrial chemicals due to its stability and non-reactivity.
作用机制
The mechanism of action of 3,7,11-Trimethyl-6-(3-methylpentyl)tridecane involves its interaction with various molecular targets and pathways. In biological systems, it may integrate into lipid membranes, affecting their fluidity and function. Its hydrophobic nature allows it to interact with other non-polar molecules, influencing biochemical processes.
相似化合物的比较
Similar Compounds
- 3,7,11-Trimethyl-6-(3-methylbutyl)tridecane
- 3,7,11-Trimethyl-6-(3-methylhexyl)tridecane
- 3,7,11-Trimethyl-6-(3-methylheptyl)tridecane
Uniqueness
3,7,11-Trimethyl-6-(3-methylpentyl)tridecane is unique due to its specific branching pattern and the presence of multiple methyl groups. This structure imparts distinct physical and chemical properties, such as higher boiling points and increased hydrophobicity compared to its linear counterparts. Its unique structure also makes it a valuable compound for studying the effects of branching on chemical reactivity and physical properties.
属性
CAS 编号 |
99317-11-0 |
|---|---|
分子式 |
C22H46 |
分子量 |
310.6 g/mol |
IUPAC 名称 |
3,7,11-trimethyl-6-(3-methylpentyl)tridecane |
InChI |
InChI=1S/C22H46/c1-8-18(4)12-11-13-21(7)22(16-14-19(5)9-2)17-15-20(6)10-3/h18-22H,8-17H2,1-7H3 |
InChI 键 |
AWXYDFNLHZBEOR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCCC(C)C(CCC(C)CC)CCC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)

